molecular formula C28H24ClN3O3 B11220949 N-(5-chloro-2-methylphenyl)-2-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]acetamide

N-(5-chloro-2-methylphenyl)-2-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]acetamide

Cat. No.: B11220949
M. Wt: 486.0 g/mol
InChI Key: FFGICZGZHQBRGS-UHFFFAOYSA-N
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Description

N-(5-CHLORO-2-METHYLPHENYL)-2-[2-OXO-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-CHLORO-2-METHYLPHENYL)-2-[2-OXO-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. The starting materials might include 5-chloro-2-methylphenylamine, 2-oxo-1,2-dihydroquinoline, and tetrahydroisoquinoline derivatives. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-CHLORO-2-METHYLPHENYL)-2-[2-OXO-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific temperatures, pH levels, and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could produce a variety of functionalized quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of quinoline derivatives in various chemical reactions.

Biology

Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound might be investigated for similar properties, contributing to the development of new therapeutic agents.

Medicine

In medicine, the compound could be explored for its potential as a drug candidate. Its interactions with biological targets, such as enzymes or receptors, are of particular interest.

Industry

Industrially, the compound might be used in the synthesis of other complex organic molecules, serving as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-CHLORO-2-METHYLPHENYL)-2-[2-OXO-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE likely involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound might exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as:

    Chloroquine: Known for its antimalarial activity.

    Quinoline N-oxides: Studied for their antimicrobial properties.

    Isoquinoline derivatives: Investigated for their anticancer activities.

Uniqueness

What sets N-(5-CHLORO-2-METHYLPHENYL)-2-[2-OXO-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE apart is its unique combination of functional groups and structural features. This combination might confer distinct biological activities and reactivity patterns, making it a valuable compound for scientific research.

Properties

Molecular Formula

C28H24ClN3O3

Molecular Weight

486.0 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-oxoquinolin-1-yl]acetamide

InChI

InChI=1S/C28H24ClN3O3/c1-18-10-11-21(29)14-24(18)30-26(33)17-32-25-9-5-4-8-22(25)23(15-27(32)34)28(35)31-13-12-19-6-2-3-7-20(19)16-31/h2-11,14-15H,12-13,16-17H2,1H3,(H,30,33)

InChI Key

FFGICZGZHQBRGS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN2C3=CC=CC=C3C(=CC2=O)C(=O)N4CCC5=CC=CC=C5C4

Origin of Product

United States

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